Bzl-val-leu-anilide

Lipophilicity Protease Substrate Design Physicochemical Property

Bzl-Val-Leu-anilide (CAS 282726-49-2; C24H33N3O2; MW 395.54 g/mol) is a synthetic N-terminal benzyloxycarbonyl (Cbz/Z)-protected dipeptide anilide composed of L-valine, L-leucine, and an aniline leaving group. The Cbz group renders the compound significantly more lipophilic (calculated LogP ~4.85) than its unprotected free-amine analog, H-Val-Leu-anilide (LogP ~3.30).

Molecular Formula C24H33N3O2
Molecular Weight 395.5 g/mol
Cat. No. B12108634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzl-val-leu-anilide
Molecular FormulaC24H33N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC2=CC=CC=C2
InChIInChI=1S/C24H33N3O2/c1-17(2)15-21(23(28)26-20-13-9-6-10-14-20)27-24(29)22(18(3)4)25-16-19-11-7-5-8-12-19/h5-14,17-18,21-22,25H,15-16H2,1-4H3,(H,26,28)(H,27,29)
InChIKeyNYKOMMOOZGKOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bzl-Val-Leu-Anilide for Protease Substrate Research – Procurement-Ready Chemical Profile


Bzl-Val-Leu-anilide (CAS 282726-49-2; C24H33N3O2; MW 395.54 g/mol) is a synthetic N-terminal benzyloxycarbonyl (Cbz/Z)-protected dipeptide anilide composed of L-valine, L-leucine, and an aniline leaving group . The Cbz group renders the compound significantly more lipophilic (calculated LogP ~4.85) than its unprotected free-amine analog, H-Val-Leu-anilide (LogP ~3.30) [1]. This structural feature positions Bzl-Val-Leu-anilide as a key protected intermediate in peptide synthesis and as a model substrate for studying protease-substrate interactions where N-terminal hydrophobicity modulates enzyme recognition . Its anilide bond is specifically cleavable by certain serine and cysteine proteases, making it valuable for mechanistic enzymology and inhibitor screening .

Why Generic Val-Leu-Anilide Analogs Cannot Replace Bzl-Val-Leu-Anilide in Protease Research


The N-terminal Cbz group on Bzl-Val-Leu-anilide is not an inert spectator; it fundamentally alters the molecule's lipophilicity, steric bulk, and hydrogen-bonding capacity compared to free-amine or N-alkyl Val-Leu-anilides [1]. A computed LogP shift from ~3.30 (H-Val-Leu-anilide) to ~4.85 (Bzl-Val-Leu-anilide) indicates a >30-fold increase in octanol-water partition coefficient, which directly impacts enzyme active-site partitioning and non-specific binding [1]. For laboratories conducting protease kinetic assays, substituting the unprotected form introduces a free N-terminal amine that can participate in unwanted acid-base chemistry or alter the pH-dependence of catalysis, whereas the Cbz-protected anilide maintains a neutral N-terminus . Consequently, Bzl-Val-Leu-anilide cannot be interchanged with H-Val-Leu-anilide, N-Me-Val-Leu-anilide, or N-2-hydroxyethyl-Val-Leu-anilide without re-validating enzyme kinetic parameters, making it a distinct procurement item for reproducible experimentation .

Quantifiable Differentiation of Bzl-Val-Leu-Anilide Against Its Closest Analogs


Lipophilicity (LogP) Advantage Over Free-Amine H-Val-Leu-Anilide

Bzl-Val-Leu-anilide exhibits a computed LogP of approximately 4.85, whereas the unprotected analog H-Val-Leu-anilide (CAS 874945-31-0) has a LogP of approximately 3.30, representing a ~1.55 log unit increase [1]. This difference corresponds to a >35-fold increase in calculated octanol-water partition coefficient, which is critical for partitioning into hydrophobic enzyme active sites or membrane environments [1].

Lipophilicity Protease Substrate Design Physicochemical Property

N-Terminal Cbz Protection Enables Controlled Synthetic Deprotection Strategy

The Cbz (benzyloxycarbonyl) group on Bzl-Val-Leu-anilide can be removed by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, a well-established and quantitative deprotection step in peptide chemistry . In contrast, analogs bearing an acetyl (Ac-Val-Leu-anilide) or succinyl (Suc-Val-Leu-anilide) group require harsh acidic or basic hydrolysis for removal, which can degrade the anilide bond or epimerize chiral centers . While no published side-by-side yield study exists, the class-level understanding is that Cbz-protected intermediates are preferred when the anilide needs to be preserved through synthetic steps and later quantitatively deprotected to yield the free amine.

Peptide Synthesis Protecting Group Strategy Chemical Intermediate

Vendor-Specified Purity Range Enables Fit-for-Purpose Procurement

Commercially available Bzl-Val-Leu-anilide is offered with documented purity tiers: crude (>75%), >85%, >90%, >95%, and >98% as specified by suppliers . This multi-tier purity offering contrasts with commonly cataloged Val-Leu-anilide derivatives, which are frequently listed only at a single purity grade (typically >95% or unspecified) . For cost-sensitive enzyme screening, a >90% grade (cost-effective) may be selected, whereas >98% is available for quantitative kinetic studies requiring minimal interfering impurities .

Purity Quality Control Procurement Specification

Increased Hydrophobic Surface Area Enhances Binding to Chymotrypsin-Like Enzymes (Class-Level Inference)

Published studies on anilide substrate specificity for α-chymotrypsin demonstrate that increased hydrophobicity at the N-terminal protecting group correlates with higher kcat/Km values for anilide hydrolysis [1]. In a systematic study of Cbz-protected dipeptide anilides, Cbz-Phe-p-nitroanilide showed a Km of 0.07 mM and kcat of 0.54 s⁻¹ (kcat/Km = 7,700 M⁻¹s⁻¹), whereas the corresponding unprotected anilide substrate exhibited negligible turnover under identical conditions [1]. By class-level inference, the Cbz group in Bzl-Val-Leu-anilide is expected to provide analogous enhancement in catalytic efficiency relative to H-Val-Leu-anilide, though direct kinetic data for Bzl-Val-Leu-anilide specifically are not available in the peer-reviewed literature. Researchers should independently validate kinetics for their specific enzyme system.

Enzyme Kinetics Protease Specificity Structure-Activity Relationship

Recommended Research and Industrial Use Cases for Bzl-Val-Leu-Anilide


Protease Substrate Specificity Screening with N-Terminal Hydrophobic Modulation

Bzl-Val-Leu-anilide provides a ready-to-use protected substrate for profiling serine and cysteine proteases where the Cbz group mimics the hydrophobic N-terminal context of larger peptide substrates. Its calculated LogP of ~4.85 implies strong partitioning into hydrophobic enzyme pockets, potentially enhancing Km and/or kcat relative to free-amine analogs [1]. Laboratories screening libraries of protease substrates can include Bzl-Val-Leu-anilide as a hydrophobic benchmark to calibrate specificity constants against more polar N-modified variants such as N-2-hydroxyethyl-Val-Leu-anilide [1].

Controlled Synthesis of Free-Amine Val-Leu-Anilide for Hemoglobin Adduct Quantification

The Cbz protecting group on Bzl-Val-Leu-anilide can be quantitatively removed via catalytic hydrogenolysis to yield H-Val-Leu-anilide, an established standard for quantifying N-terminal valine adducts of hemoglobin with toxic electrophiles . Compared to alternative protecting groups (e.g., acetyl), Cbz removal proceeds under neutral, non-hydrolytic conditions that preserve the anilide bond integrity, a critical requirement when the final product is used as an analytical reference standard .

Cost-Optimized Pilot Screening Using Tiered Purity Grades

Vendors of Bzl-Val-Leu-anilide offer purity grades spanning >75% to >98% . For initial pilot screens of enzyme activity, a >85% or >90% grade provides sufficient substrate quality at reduced procurement cost. Once a target enzyme is validated, the >98% grade can be procured for quantitative kinetic parameter determination (Km, kcat, Ki), ensuring that minor impurities do not contribute to assay variability .

Chymotrypsin-Like Enzyme Mechanistic Studies (Class-Validated, Pending Compound-Specific Data)

Based on class precedence with Cbz-protected anilide substrates, Bzl-Val-Leu-anilide is expected to serve as a competent substrate for chymotrypsin and chymotrypsin-like proteases, with the Cbz group promoting productive binding and acylation [2]. Researchers should perform initial kinetic characterization (Km, kcat determination) upon procurement, as compound-specific constants have not been published in the peer-reviewed literature to date [2].

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